molecular formula C9H6N2O3 B1460681 4-Oxo-3,4-dihydroquinazoline-7-carboxylic acid CAS No. 202197-73-7

4-Oxo-3,4-dihydroquinazoline-7-carboxylic acid

Cat. No. B1460681
CAS RN: 202197-73-7
M. Wt: 190.16 g/mol
InChI Key: ICASWNVSUDFGRH-UHFFFAOYSA-N
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Description

“4-Oxo-3,4-dihydroquinazoline-7-carboxylic acid” is a chemical compound with the CAS Number: 202197-73-7 . It has a molecular weight of 190.16 . The IUPAC name for this compound is 4-hydroxy-7-quinazolinecarboxylic acid or 4-oxo-3,4-dihydroquinazoline-7-carboxylic acid .


Molecular Structure Analysis

The InChI code for “4-Oxo-3,4-dihydroquinazoline-7-carboxylic acid” is 1S/C9H6N2O3/c12-8-6-2-1-5 (9 (13)14)3-7 (6)10-4-11-8/h1-4H, (H,13,14) (H,10,11,12) . This code provides a specific representation of the molecular structure.


Physical And Chemical Properties Analysis

The compound has a boiling point of 540.6°C at 760 mmHg and a melting point greater than 300°C . It is a solid at room temperature .

Scientific Research Applications

Anticancer Research

4-Oxo-3,4-dihydroquinazoline-7-carboxylic acid: has been explored for its potential in anticancer therapy. Quinazoline derivatives are known to inhibit tyrosine kinase receptors, which are often overexpressed in cancer cells . This compound could serve as a scaffold for developing new anticancer drugs, particularly targeting lung and pancreatic cancers, similar to drugs like erlotinib and gefitinib .

Antibacterial and Antimicrobial Applications

This compound has shown promise in the development of new antibacterial and antimicrobial agents. The quinazoline nucleus is a common feature in molecules with significant antibacterial properties, and modifications to the core structure can enhance these effects .

Material Science

In material science, 4-Oxo-3,4-dihydroquinazoline-7-carboxylic acid can be used as a precursor for the synthesis of complex organic compounds. Its solid form and stability at room temperature make it suitable for various chemical reactions that contribute to material development .

Pharmaceutical Development

The compound’s role in pharmaceuticals is significant due to its structural similarity to other quinazoline-based drugs. It can be used to synthesize analogs with potential antihypertensive or anticancer activities, as seen with drugs like prazosin and erlotinib .

Chemical Synthesis

4-Oxo-3,4-dihydroquinazoline-7-carboxylic acid: is valuable in chemical synthesis as a building block for heterocyclic compounds. Its reactivity allows for the creation of diverse pharmacologically active molecules, which can lead to the development of new drugs .

Biological Studies

In biology, this compound can be used to study enzyme inhibition and receptor binding due to its active functional groups. It can help in understanding the biological pathways and mechanisms of action for various diseases .

Safety and Hazards

The compound is labeled with the signal word “Warning” and has hazard statements H302, H315, H319, H335 . Precautionary statement P261 is also associated with it .

properties

IUPAC Name

4-oxo-3H-quinazoline-7-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6N2O3/c12-8-6-2-1-5(9(13)14)3-7(6)10-4-11-8/h1-4H,(H,13,14)(H,10,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ICASWNVSUDFGRH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1C(=O)O)N=CNC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00401290
Record name 4-Oxo-3,4-dihydroquinazoline-7-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00401290
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

190.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Oxo-3,4-dihydroquinazoline-7-carboxylic acid

CAS RN

202197-73-7
Record name 4-Oxo-3,4-dihydroquinazoline-7-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00401290
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-oxo-3,4-dihydroquinazoline-7-carboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

Using an analogous procedure to that described in the first paragraph of the portion of Example 1 which is concerned with the preparation of starting materials, 4-carboxyanthranilic acid (14.2 g) was reacted with formamide to give 7-carboxyquinazolin-4-one (8.5 g). A mixture of a portion (4 g) of the material so obtained, methanol (40 ml) and concentrated sulphuric acid (2 ml) was stirred and heated to reflux for 6 hours. The mixture was cooled to ambient temperature and the precipitate was isolated. There was thus obtained 7-methoxycarbonylquinazolin-4-one (5.7 g).
Quantity
14.2 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

A mixture of 2-amino terephthalic acid (2 g, 11 mmol) and formamide (10 mL) was heated at 180° C. for 5 h. The reaction mixture was cooled to RT and acetone was added. The solid precipitated thus obtained was stirred for 2 h, filtered and dried to give 4-oxo-3,4-dihydroquinazoline-7-carboxylic acid in 80% yield.
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

A: This research paper details a novel method for synthesizing 2-chloromethyl-4-oxo-3,4-dihydroquinazoline-7-carboxylic acid methyl ester. This compound is a derivative of 4-oxo-3,4-dihydroquinazoline-7-carboxylic acid and serves as a valuable building block for synthesizing more complex molecules [].

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